
trans-2-Chlorocyclopentyl P-tolyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-Chlorocyclopentyl P-tolyl sulfone: is a chemical compound with the molecular formula C12H15ClO2S and a molecular weight of 258.769 g/mol . This compound is known for its unique structural properties, which include a cyclopentyl ring substituted with a chlorine atom and a p-tolyl sulfone group. It is often used in early discovery research due to its rare and unique chemical characteristics .
Preparation Methods
The synthesis of trans-2-Chlorocyclopentyl P-tolyl sulfone typically involves several steps, including the formation of the cyclopentyl ring, chlorination, and sulfonation. The exact synthetic routes and reaction conditions can vary, but a common method involves the following steps:
Formation of Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: The cyclopentyl ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Chemical Reactions Analysis
Trans-2-Chlorocyclopentyl P-tolyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common reagents used in these reactions include bases, nucleophiles, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-2-Chlorocyclopentyl P-tolyl sulfone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of trans-2-Chlorocyclopentyl P-tolyl sulfone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Trans-2-Chlorocyclopentyl P-tolyl sulfone can be compared with other similar compounds, such as:
Cyclopentyl sulfone derivatives: These compounds share the cyclopentyl ring and sulfone group but may have different substituents.
Chlorinated cyclopentyl compounds: These compounds have a similar chlorinated cyclopentyl ring but may lack the sulfone group.
P-tolyl sulfone derivatives: These compounds contain the p-tolyl sulfone group but may have different ring structures
The uniqueness of this compound lies in its specific combination of a chlorinated cyclopentyl ring and a p-tolyl sulfone group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91767-59-8 |
|---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-(2-chlorocyclopentyl)sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C12H15ClO2S/c1-9-5-7-10(8-6-9)16(14,15)12-4-2-3-11(12)13/h5-8,11-12H,2-4H2,1H3 |
InChI Key |
ODICXHKSKRSPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCC2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


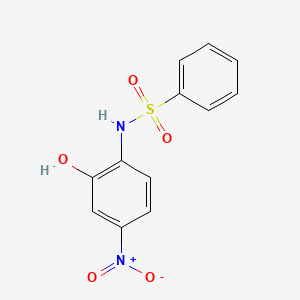
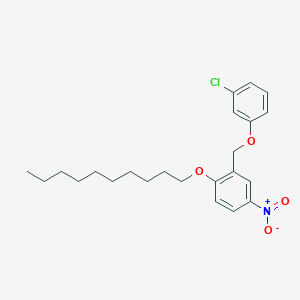


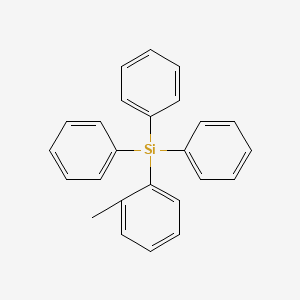
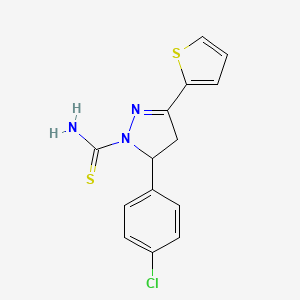
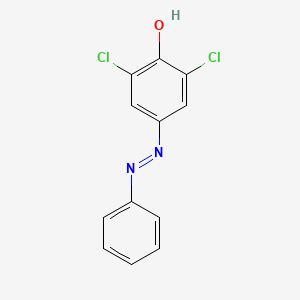
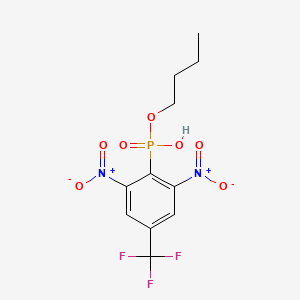
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)

![Benzene, hexakis[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]-](/img/structure/B11954176.png)
![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)
![2-Methylthieno[3,2-e][1,3]benzothiazole](/img/structure/B11954181.png)

